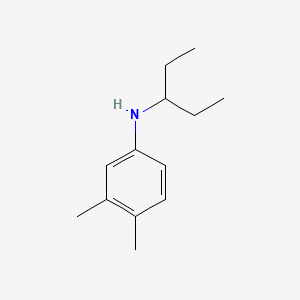

N-(1-ethylpropyl)-3,4-dimethylaniline

CAS No.: 56038-89-2

Cat. No.: VC2486937

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56038-89-2 |

|---|---|

| Molecular Formula | C13H21N |

| Molecular Weight | 191.31 g/mol |

| IUPAC Name | 3,4-dimethyl-N-pentan-3-ylaniline |

| Standard InChI | InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 |

| Standard InChI Key | ZOTRFGNOTDLOAU-UHFFFAOYSA-N |

| SMILES | CCC(CC)NC1=CC(=C(C=C1)C)C |

| Canonical SMILES | CCC(CC)NC1=CC(=C(C=C1)C)C |

Introduction

Chemical Properties and Structure

N-(1-ethylpropyl)-3,4-dimethylaniline is an aromatic amine characterized by a specific molecular structure that contributes to its unique chemical properties and industrial utility.

Physical Properties

The compound exhibits distinctive physical characteristics that are important for its identification, handling, and applications. Table 1 summarizes the key physical properties of N-(1-ethylpropyl)-3,4-dimethylaniline.

Table 1: Physical Properties of N-(1-Ethylpropyl)-3,4-Dimethylaniline

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.316 g/mol |

| Appearance | Red-brown to brown liquid |

| Physical State | Oil |

| Color | Pale brown to brown |

| Density | 0.92 g/cm³ |

| Boiling Point | 290.2°C at 760 mmHg |

| Flash Point | 129°C |

| Refractive Index | 1.528 |

| LogP | 3.97690 |

| PSA | 12.03000 |

| pKa | 6.11±0.33 (Predicted) |

These physical characteristics influence the compound's behavior in various chemical reactions and applications .

Chemical Structure and Identification

N-(1-ethylpropyl)-3,4-dimethylaniline features a benzene ring with two methyl groups at positions 3 and 4, and an ethylpropyl group attached to the nitrogen. This structure contributes to its chemical reactivity and physical properties.

Table 2: Chemical Identification Parameters

| Parameter | Identifier |

|---|---|

| CAS Number | 56038-89-2 |

| SMILES | Cc1c(ccc(c1)NC(CC)CC)C |

| InChI | InChI=1/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 |

| InChIKey | ZOTRFGNOTDLOAU-UHFFFAOYSA-N |

The compound is also known by several synonyms, including N-(1-ethylpropyl)-3,4-xylidine, N-3-pentyl-3,4-dimethylaniline, and 3,4-dimethyl-N-pentan-3-yl-aniline .

Spectroscopic Data

Spectroscopic analysis provides essential information for the identification and characterization of N-(1-ethylpropyl)-3,4-dimethylaniline. The following spectroscopic data are valuable for confirming the compound's structure:

According to available spectral data of related compounds, the proton NMR (¹H-NMR) spectrum of N-(1-ethylpropyl)-3,4-dimethylaniline would typically show signals for the aromatic protons, the N-H proton, methyl groups, and the ethylpropyl chain .

Synthesis Methods

Several methods have been developed for the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline, with variations in starting materials, conditions, and catalysts affecting yield and purity.

Laboratory Synthesis

In laboratory settings, N-(1-ethylpropyl)-3,4-dimethylaniline can be synthesized through reductive amination of 3-pentanone with 3,4-dimethylaniline. This reaction typically employs a suitable reducing agent and catalyst under controlled conditions.

A typical laboratory protocol might include:

-

Reaction of 3,4-dimethylaniline with 3-pentanone in the presence of a catalyst

-

Reduction of the resulting imine intermediate

-

Purification by distillation

Patented Synthesis Methods

Several patented methods have been developed to improve the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline, focusing on increasing yield, enhancing purity, and reducing catalyst consumption.

One notable patented method (CN101302168B) describes an optimized process with the following advantages:

-

High product purity (≥98%)

-

Efficient use of catalysts

-

Simplified operation procedure

-

Cost-effective raw materials

This method employs specific molar ratios: o-xylol:nitric acid:sulfuric acid = 1:1.4:2.9 for the nitration step, and 3,4-dimethyl nitrobenzene:propione (3-pentanone) = 1:2 for the reductive amination step .

Table 3: Comparison of Synthetic Methods for N-(1-Ethylpropyl)-3,4-Dimethylaniline

| Method | Catalyst | Reaction Conditions | Yield | Purity |

|---|---|---|---|---|

| Patent CN101302168B | Pd/C or Pd/γ-Al₂O₃ | Temperature: 20-25°C (nitration) | 97-99% | ≥98% |

| Alternative Method | Pt/C (5%) | 120°C, 1.3MPa H₂, 3.5h | 97.2% | Not specified |

| Improved Method | Pd/modified support | Varies with catalyst | 95-99% | 99.1-99.3% |

The choice of catalyst significantly affects the reaction outcome, with palladium-based catalysts showing particular efficiency .

Chemical Reactivity

The chemical structure of N-(1-ethylpropyl)-3,4-dimethylaniline, particularly its aromatic ring and amine group, confers specific reactivity patterns that are exploited in various applications.

Electrophilic Aromatic Substitution

The electron-donating effect of the methyl groups enhances the reactivity of N-(1-ethylpropyl)-3,4-dimethylaniline toward electrophilic aromatic substitution reactions. This property makes it an excellent substrate for the synthesis of substituted aromatic compounds .

Amine Group Reactions

The secondary amine group in N-(1-ethylpropyl)-3,4-dimethylaniline can participate in various reactions with electrophiles:

-

Acylation with acyl halides or anhydrides

-

Alkylation with alkyl halides

-

Reactions with aldehydes and ketones

-

Formation of amides and other nitrogen-containing derivatives

Nitration Reactions

One of the most significant reactions of N-(1-ethylpropyl)-3,4-dimethylaniline is nitration, which is used in the production of the herbicide pendimethalin. The nitration process typically introduces nitro groups at positions 2 and 6 of the aromatic ring.

A notable nitration process is detailed in a US patent, which describes the synthesis of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (pendimethalin) through the nitration of N-(1-ethylpropyl)-3,4-dimethylaniline .

Table 4: Nitration Reaction Conditions and Yields

| Example | HNO₃ (M) | H₂SO₄ (M) | Water Content (%) | Temperature (°C) | N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline Yield (%) |

|---|---|---|---|---|---|

| 1 | 3.25 | 2.25 | 43.3 | 35 | 64.5 |

| 2 | 3.25 | 2.25 | 49.1 | 70 | 73.5 |

| 3 | 3.0 | 2.0 | 35.6 | 35 | 78.5 |

| 4 | 3.0 | 2.0 | 40.4 | 35 | 74.6 |

The nitration reaction may also produce N-nitroso-N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline as a by-product, which can be converted to the desired product through denitrosation .

Applications and Uses

N-(1-ethylpropyl)-3,4-dimethylaniline finds application in various industries due to its versatile chemical properties and reactivity.

Pesticide Intermediates

The primary application of N-(1-ethylpropyl)-3,4-dimethylaniline is as an intermediate in the synthesis of herbicides, particularly pendimethalin. Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline) is a widely used dinitroaniline herbicide that acts by inhibiting cell division in target plants .

The conversion of N-(1-ethylpropyl)-3,4-dimethylaniline to pendimethalin involves nitration to introduce nitro groups at positions 2 and 6 of the aromatic ring. This transformation is a critical step in the industrial production of this important agricultural chemical .

Pharmaceutical Applications

In the pharmaceutical industry, N-(1-ethylpropyl)-3,4-dimethylaniline serves as an intermediate in the synthesis of various drug candidates and active pharmaceutical ingredients. Its ability to undergo diverse chemical transformations makes it valuable for constructing more complex molecular structures .

Dye and Pigment Production

The aromatic structure and amine functionality of N-(1-ethylpropyl)-3,4-dimethylaniline make it suitable for the production of dyes and pigments. It serves as a precursor in the synthesis of various colored compounds used in the textile and cosmetic industries .

Chemical Research

In chemical research, N-(1-ethylpropyl)-3,4-dimethylaniline is used to study the reactivity of aromatic amines and their role in various organic reactions. It serves as a model compound for investigating reaction mechanisms and developing new synthetic methodologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume